molecular formula C7H10ClN3O B1464566 2-[(3-Chloropyrazin-2-yl)(methyl)amino]ethan-1-ol CAS No. 1249072-73-8

2-[(3-Chloropyrazin-2-yl)(methyl)amino]ethan-1-ol

Cat. No.: B1464566
CAS No.: 1249072-73-8
M. Wt: 187.63 g/mol
InChI Key: IAEHXVGXKRPYFO-UHFFFAOYSA-N
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Description

2-[(3-Chloropyrazin-2-yl)(methyl)amino]ethan-1-ol is a versatile chemical compound with a molecular formula of C7H10ClN3O. It is known for its unique properties that make it suitable for various applications in scientific research, including drug discovery, organic synthesis, and material science.

Preparation Methods

The synthesis of 2-[(3-Chloropyrazin-2-yl)(methyl)amino]ethan-1-ol typically involves the reaction of 3-chloropyrazine with methylamine followed by the addition of ethanol. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

2-[(3-Chloropyrazin-2-yl)(methyl)amino]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols

Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and acetonitrile, along with catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[(3-Chloropyrazin-2-yl)(methyl)amino]ethan-1-ol is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules for various chemical studies.

    Biology: The compound is used in the development of biochemical assays and as a probe in molecular biology experiments.

    Medicine: It plays a role in drug discovery, particularly in the design and synthesis of potential therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3-Chloropyrazin-2-yl)(methyl)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-[(3-Chloropyrazin-2-yl)(methyl)amino]ethan-1-ol can be compared with other similar compounds such as:

    3-Chloropyrazin-2-yl)methanamine hydrochloride: This compound shares a similar pyrazine core but differs in its functional groups and overall structure.

    tert-butyl 4-({(5-chloropyrazin-2-yl)methylamino}methyl)piperidine-1-carboxylate: Another related compound with a pyrazine ring, used in different research contexts.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various scientific applications.

Properties

IUPAC Name

2-[(3-chloropyrazin-2-yl)-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c1-11(4-5-12)7-6(8)9-2-3-10-7/h2-3,12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEHXVGXKRPYFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=NC=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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